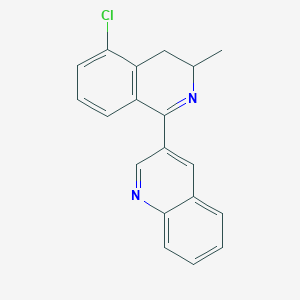
3-(5-Chloro-3-methyl-3,4-dihydroisoquinolin-1-yl)quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(5-Chloro-3-methyl-3,4-dihydroisoquinolin-1-yl)quinoline is a complex organic compound that belongs to the class of quinoline derivatives.
Vorbereitungsmethoden
The synthesis of 3-(5-Chloro-3-methyl-3,4-dihydroisoquinolin-1-yl)quinoline involves several steps. One common method includes the reaction of 5-chloro-3-methyl-3,4-dihydroisoquinoline with quinoline under specific conditions. The reaction typically requires the use of a catalyst and may involve heating to facilitate the formation of the desired product . Industrial production methods often employ large-scale reactors and optimized conditions to maximize yield and purity .
Analyse Chemischer Reaktionen
3-(5-Chloro-3-methyl-3,4-dihydroisoquinolin-1-yl)quinoline undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxide, while reduction may produce a fully hydrogenated quinoline derivative .
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.
Industry: It can be used in the production of dyes, catalysts, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 3-(5-Chloro-3-methyl-3,4-dihydroisoquinolin-1-yl)quinoline involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to the disruption of cellular processes. The exact molecular targets and pathways involved depend on the specific biological activity being studied .
Vergleich Mit ähnlichen Verbindungen
3-(5-Chloro-3-methyl-3,4-dihydroisoquinolin-1-yl)quinoline can be compared with other quinoline derivatives, such as chloroquine and quinine. While all these compounds share a common quinoline backbone, they differ in their substituents and biological activities. For example, chloroquine is well-known for its antimalarial properties, while quinine has been used to treat malaria and other conditions .
Eigenschaften
CAS-Nummer |
919786-37-1 |
|---|---|
Molekularformel |
C19H15ClN2 |
Molekulargewicht |
306.8 g/mol |
IUPAC-Name |
5-chloro-3-methyl-1-quinolin-3-yl-3,4-dihydroisoquinoline |
InChI |
InChI=1S/C19H15ClN2/c1-12-9-16-15(6-4-7-17(16)20)19(22-12)14-10-13-5-2-3-8-18(13)21-11-14/h2-8,10-12H,9H2,1H3 |
InChI-Schlüssel |
BAYBUXMAJNRFHU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CC2=C(C=CC=C2Cl)C(=N1)C3=CC4=CC=CC=C4N=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


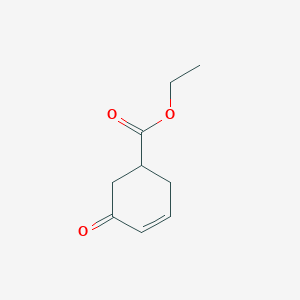
![4-(Chloromethyl)-1-[4-(methanesulfonyl)phenyl]-1H-1,2,3-triazole](/img/structure/B12615120.png)
![6-Pyridin-3-ylimidazo[1,2-b]pyridazin-2-amine](/img/structure/B12615125.png)
![N-Hydroxy-4-({methyl[(naphthalen-2-yl)methyl]amino}methyl)benzamide](/img/structure/B12615132.png)
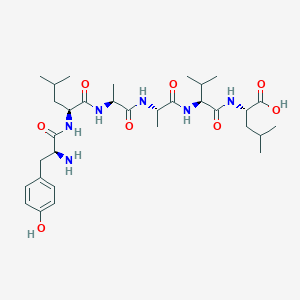
![2-Methyl-5-[(triphenylstannyl)sulfanyl]-1,3,4-thiadiazole](/img/structure/B12615142.png)
![5-benzyl-2-phenyl-3-[4-(trifluoromethoxy)phenyl]dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12615148.png)
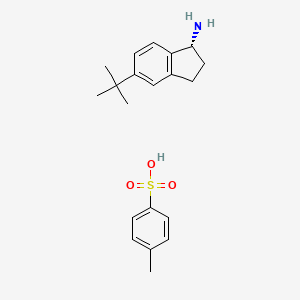
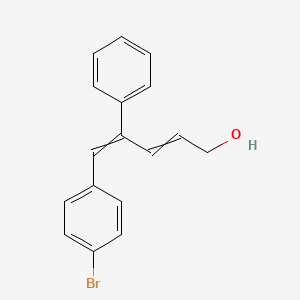
![{4-Methyl-5-[4-(trifluoromethyl)phenyl]thiophen-2-yl}methanol](/img/structure/B12615165.png)

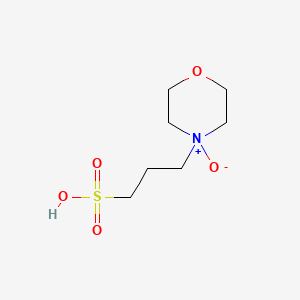

![(11S,12R,16S)-14-(4-methylphenyl)-13,15-dioxo-N-[3-(trifluoromethyl)phenyl]-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-11-carboxamide](/img/structure/B12615192.png)
